Ethyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate
CAS No.:
VCID: VC9885704
Molecular Formula: C22H20ClNO5S
Molecular Weight: 445.9 g/mol
* For research use only. Not for human or veterinary use.
![Ethyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate -](/images/structure/VC9885704.png)
Description |
Synthesis of Thiophene DerivativesThe synthesis of thiophene derivatives often involves the use of Gewald reaction or similar methods that allow for the formation of the thiophene ring from simpler precursors. For example, ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate is synthesized using the Gewald method and is useful in the synthesis of biologically active heterocyclic compounds . Synthesis Steps:
Potential ApplicationsThiophene derivatives have been explored for their potential in pharmaceuticals and agrochemicals due to their diverse biological activities.
Research Gaps and Future DirectionsWhile thiophene derivatives have been extensively studied, specific research on Ethyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate is lacking. Future studies should focus on synthesizing this compound and evaluating its biological activities, such as antibacterial or anticancer properties, to explore its potential applications. |
||||||
---|---|---|---|---|---|---|---|
Product Name | Ethyl 4-(4-chlorophenyl)-2-{[(4-methoxyphenoxy)acetyl]amino}thiophene-3-carboxylate | ||||||
Molecular Formula | C22H20ClNO5S | ||||||
Molecular Weight | 445.9 g/mol | ||||||
IUPAC Name | ethyl 4-(4-chlorophenyl)-2-[[2-(4-methoxyphenoxy)acetyl]amino]thiophene-3-carboxylate | ||||||
Standard InChI | InChI=1S/C22H20ClNO5S/c1-3-28-22(26)20-18(14-4-6-15(23)7-5-14)13-30-21(20)24-19(25)12-29-17-10-8-16(27-2)9-11-17/h4-11,13H,3,12H2,1-2H3,(H,24,25) | ||||||
Standard InChIKey | QJKIKEXZHOAWFP-UHFFFAOYSA-N | ||||||
SMILES | CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)OC | ||||||
Canonical SMILES | CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)Cl)NC(=O)COC3=CC=C(C=C3)OC | ||||||
PubChem Compound | 2131893 | ||||||
Last Modified | Apr 15 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume